molecular formula C30H34Cl2N6O4 B2879027 (N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide CAS No. 684224-54-2

(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide

Cat. No. B2879027
CAS RN: 684224-54-2
M. Wt: 613.54
InChI Key: YHLVASMTXMDZEP-JEVCVBCSSA-N
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Description

(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide is a useful research compound. Its molecular formula is C30H34Cl2N6O4 and its molecular weight is 613.54. The purity is usually 95%.
BenchChem offers high-quality (N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing bis-isatin carbohydrazone and thiocarbohydrazone derivatives, including compounds similar to the one , characterized using spectroscopic techniques and elemental analysis. These studies often involve quantum chemical calculations to explore molecular geometries and electronic properties, such as HOMO-LUMO energy eigenvalues and density of states (DOSs), which are crucial for understanding the compound's reactivity and stability (Muğlu et al., 2019).

Antioxidant Activity

The antioxidant properties of new bis-isatin derivatives have been examined, with findings suggesting that certain derivatives exhibit significant antioxidant activity. This activity is often quantified using methods like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging method, with comparisons to standard antioxidants such as Ascorbic acid. Theoretical studies, including QTAIM analysis, are used to investigate the relationship between intramolecular interactions, electronic data, and antioxidant activity (Muğlu et al., 2019).

Anti-Cancer Activity

Several studies have focused on the in vitro anti-cancer evaluation of similar compounds, assessing cytotoxicity against human tumor cell lines. Some compounds have shown promising anti-cancer activities, with IC50 values indicating a potential for further development as anti-cancer agents. Specific derivatives have demonstrated specificity against certain cancer cell lines, highlighting the importance of structural variations in dictating biological activity (El‐Faham et al., 2015).

Antibacterial and Anticancer Activity

The antibacterial and anticancer activities of new bisisatin malonohydrazides have been evaluated, with some compounds showing efficacy against various bacterial strains and cancer cell lines. The structural elucidation of these compounds provides insight into the molecular basis of their biological activities, offering potential pathways for the development of new therapeutic agents (Rani et al., 2010).

Apoptosis Induction

Research into substituted benzohydrazides has led to the discovery of compounds that induce apoptosis in cancer cells. Through structure-activity relationship (SAR) studies, specific derivatives have been identified as potent apoptosis inducers, offering a novel approach to cancer treatment by targeting the apoptotic pathways in tumor cells (Sirisoma et al., 2009).

properties

IUPAC Name

N,N'-bis[[5-chloro-2-hydroxy-1-(3-methylbutyl)indol-3-yl]imino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34Cl2N6O4/c1-17(2)11-13-37-23-7-5-19(31)15-21(23)27(29(37)41)35-33-25(39)9-10-26(40)34-36-28-22-16-20(32)6-8-24(22)38(30(28)42)14-12-18(3)4/h5-8,15-18,41-42H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSONEXGDQAJNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)CCC(=O)N=NC3=C(N(C4=C3C=C(C=C4)Cl)CCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide

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